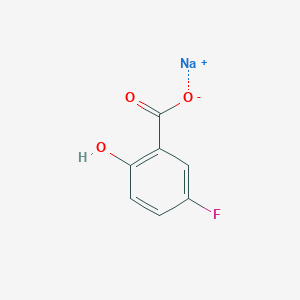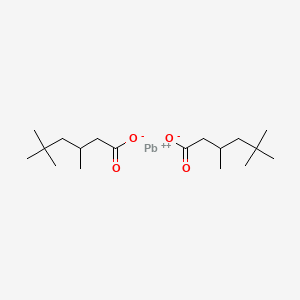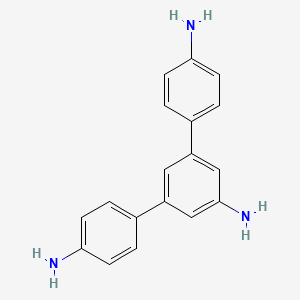
3,5-bis(4-aminophenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(4-aminophenyl)aniline: is an organic compound with the molecular formula C18H16N2 It is a derivative of aniline, featuring three aniline groups attached to a central benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(4-aminophenyl)aniline typically involves the reaction of 3,5-dibromoaniline with 4-aminophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene . The reaction proceeds under mild conditions, typically at temperatures around 80-100°C.
Industrial Production Methods: Industrial production of this compound can be scaled up using similar Suzuki-Miyaura coupling reactions. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants and catalysts .
Chemical Reactions Analysis
Types of Reactions: 3,5-bis(4-aminophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products:
Oxidation: 3,5-bis(4-nitrophenyl)aniline.
Reduction: this compound.
Substitution: 3,5-bis(4-sulfonylphenyl)aniline.
Scientific Research Applications
3,5-bis(4-aminophenyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-bis(4-aminophenyl)aniline involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also participate in electron transfer reactions, affecting redox processes in biological systems .
Comparison with Similar Compounds
3,5-bis(4-nitrophenyl)aniline: Similar structure but with nitro groups instead of amino groups.
3,5-bis(4-sulfonylphenyl)aniline: Contains sulfonyl groups instead of amino groups.
1,3,5-tris(4-aminophenyl)benzene: Similar compound with three amino groups attached to a central benzene ring.
Uniqueness: 3,5-bis(4-aminophenyl)aniline is unique due to its specific arrangement of amino groups, which allows for distinct reactivity and interaction with other molecules. This makes it a valuable compound in the synthesis of complex organic frameworks and materials .
Properties
Molecular Formula |
C18H17N3 |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
3,5-bis(4-aminophenyl)aniline |
InChI |
InChI=1S/C18H17N3/c19-16-5-1-12(2-6-16)14-9-15(11-18(21)10-14)13-3-7-17(20)8-4-13/h1-11H,19-21H2 |
InChI Key |
BZBCEXMFOPDPCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)N)C3=CC=C(C=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


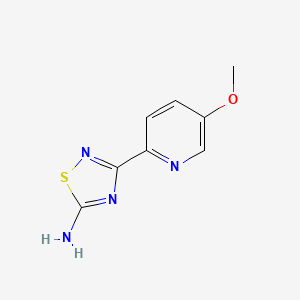
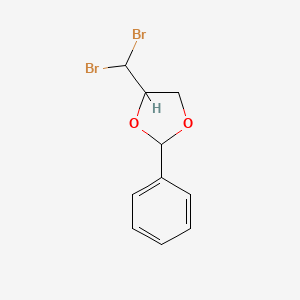
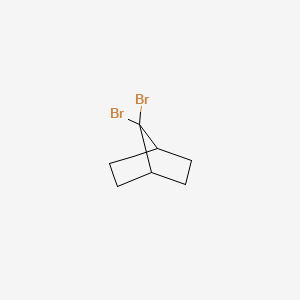
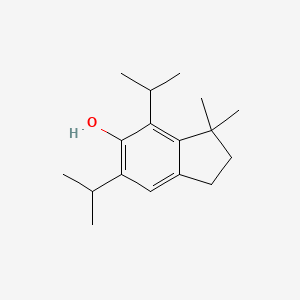


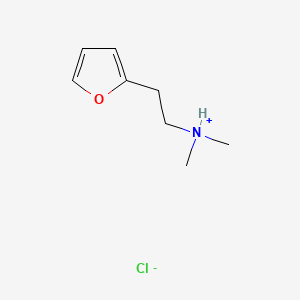
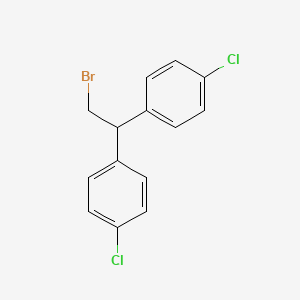
![Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate](/img/structure/B13749193.png)
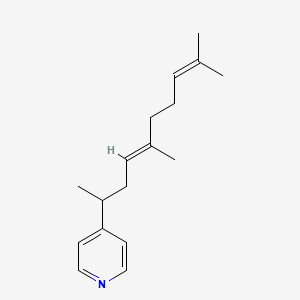
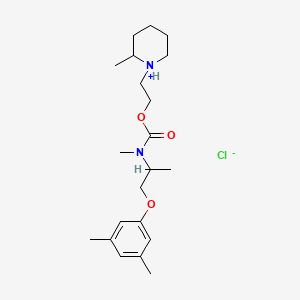
![1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13749201.png)
